

Using ML-SA5 in Patch Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-SA5

Cat. No.: B2733093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

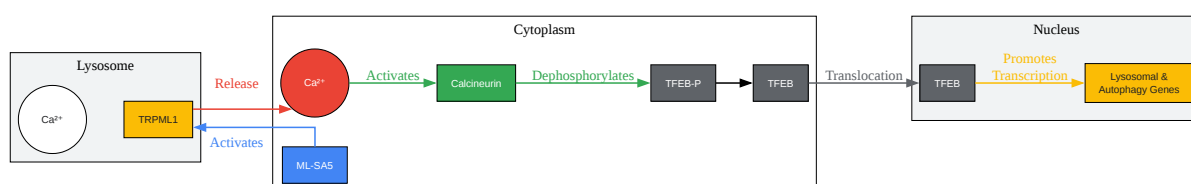
Introduction

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1][2][3] TRPML1 plays a crucial role in lysosomal Ca²⁺ homeostasis, which is integral to a variety of cellular processes including autophagy, lysosomal biogenesis, and exocytosis.[4][5] Dysfunctional TRPML1 activity is associated with lysosomal storage diseases, such as Mucopolidosis type IV, and is implicated in other neurodegenerative disorders.

ML-SA5 has emerged as a valuable pharmacological tool for studying TRPML1 function and for exploring its therapeutic potential. It activates TRPML1 currents with a reported EC₅₀ of approximately 285 nM in Duchenne muscular dystrophy (DMD) myocytes and is noted to be more potent than the earlier agonist, ML-SA1. These application notes provide detailed protocols for the use of **ML-SA5** in patch clamp electrophysiology to characterize TRPML1 channel activity.

Mechanism of Action and Signaling Pathway

ML-SA5 directly binds to and activates the TRPML1 channel, inducing the release of Ca^{2+} from lysosomes into the cytoplasm. This localized increase in cytosolic Ca^{2+} can trigger a signaling cascade involving the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in lysosomal function and autophagy, creating a positive feedback loop by upregulating TRPML1 expression.



[Click to download full resolution via product page](#)

ML-SA5 signaling pathway leading to TFEB activation.

Quantitative Data Summary

The potency of **ML-SA5** can be influenced by experimental conditions, most notably pH. TRPML1 channels are sensitive to pH, and the potency of **ML-SA5** is enhanced in acidic conditions, which mimic the lysosomal environment.

Parameter	Value	Cell Type/System	pH	Notes	Reference
EC50	285 ± 144 nM	DMD Myoblasts (whole-endolysosomal)	Not Specified	More potent than ML-SA1.	
EC50	~0.5 µM	HEK-TRPML1-4A (automated patch clamp)	7.4	Validation on SyncroPatch 384.	
EC50	Lower at pH 5.0	HEK-TRPML1-4A (manual & automated patch clamp)	5.0 vs 7.4	Potency and maximal current response are increased at acidic pH.	
EC50	3.4 µM	Inducible TRPML1 cell line (automated patch clamp)	Not Specified	Calculated from a 9-minute exposure.	

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of ML-SA5-Activated TRPML1 Currents

This protocol is designed for recording TRPML1 currents from the plasma membrane of cells overexpressing TRPML1 (e.g., HEK293 cells stably expressing TRPML1).

1. Cell Preparation:

- Culture HEK293 cells stably expressing TRPML1 on glass coverslips.

- Induce TRPML1 expression if using an inducible system (e.g., with doxycycline 24-48 hours prior to the experiment).
- Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions and Reagents:

- External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl₂, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CsOH.
- **ML-SA5** Stock Solution: Prepare a 10-30 mM stock solution of **ML-SA5** in 100% DMSO. Store at -20°C or -80°C, protected from light.
- Working Solutions: On the day of the experiment, dilute the **ML-SA5** stock solution in the external solution to the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is ≤ 0.3%.

3. Electrophysiological Recording:

- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) with a target cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of 0 mV.
- Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200-600 ms, repeated at regular intervals (e.g., every 10-20 seconds).
- Record baseline currents in the external solution.
- Perfuse the cell with the external solution containing **ML-SA5** at various concentrations. Due to a potentially slow on-rate, ensure application for a sufficient duration (e.g., several

minutes) to reach a steady-state response.

- Record the current responses at each concentration to construct a dose-response curve.

Protocol 2: Lysosomal Patch Clamp (Whole-Endolysosome)

This advanced technique allows for the direct recording of ion channels on the lysosomal membrane.

1. Lysosome Isolation:

- Isolate lysosomes from cultured cells using established biochemical fractionation techniques or commercially available kits (e.g., LYSO-prep).
- The isolated lysosomes should be kept on ice and used promptly.

2. Solutions and Reagents:

- External (Cytosolic-like) Solution (pH 7.2): 140 mM K-gluconate, 5 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with KOH.
- Internal (Luminal-like) Solution (pH 4.6): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES. Adjust pH to 4.6 with HCl.
- **ML-SA5** Working Solution: Prepare as described in Protocol 1, diluting in the external (cytosolic-like) solution. Note: For direct application in patch clamp, the more soluble but less potent agonist ML-SA1 is sometimes used as an alternative.

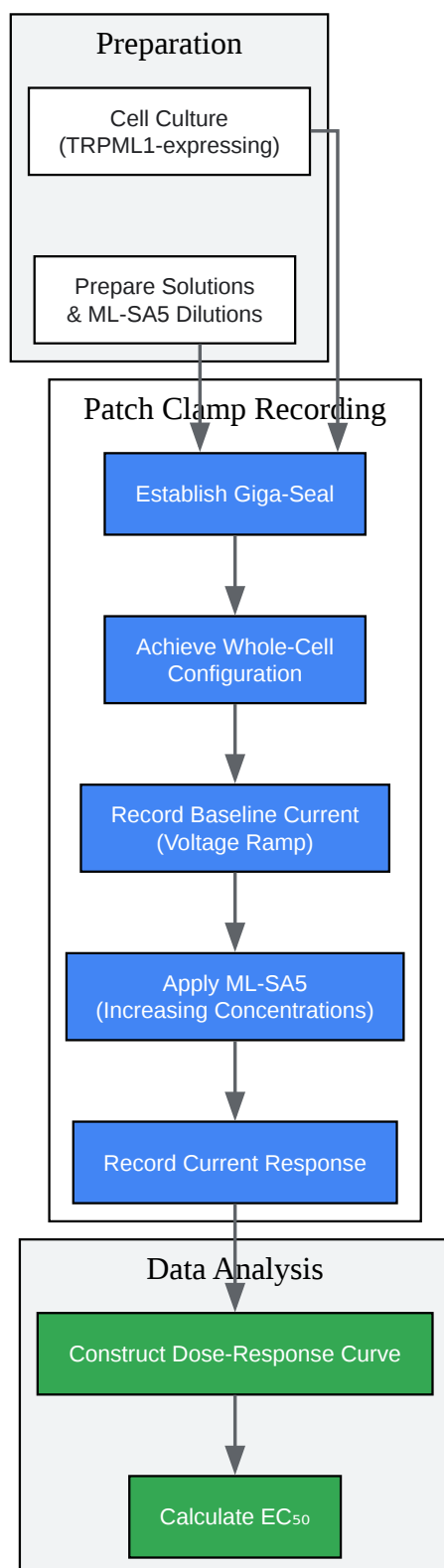
3. Electrophysiological Recording:

- Use a specialized automated patch clamp system (e.g., QPatch, Qube) with consumables designed for smaller organelles to improve success rates.
- Add the isolated lysosome suspension to the patch clamp plate.
- Establish a high-resistance seal between the pipette/chip and an isolated lysosome.

- Achieve the whole-lysosome configuration using a gentle break-in protocol.
- Hold the lysosomal membrane at 0 mV and apply a voltage ramp protocol (e.g., -100 mV to +100 mV).
- Record baseline currents and then apply **ML-SA5** to the cytosolic side of the lysosomal membrane to record agonist-activated TRPML1 currents.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a patch clamp experiment designed to test the effect of **ML-SA5** on TRPML1 channels.



[Click to download full resolution via product page](#)

Workflow for an **ML-SA5** patch clamp experiment.

Conclusion

ML-SA5 is a powerful tool for investigating the electrophysiological properties and physiological roles of the TRPML1 channel. By employing the detailed protocols and understanding the underlying signaling pathways outlined in these notes, researchers can effectively characterize TRPML1 currents and screen for novel modulators, advancing both basic science and drug discovery efforts in the context of lysosomal biology and related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ML-SA5 | TRPML1 agonist | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. sophion.com [sophion.com]
- To cite this document: BenchChem. [Using ML-SA5 in Patch Clamp Electrophysiology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2733093#using-ml-sa5-in-patch-clamp-electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com